molecular formula C9H7ClO2 B8706192 3-(4-Chlorophenyl)-3-oxopropanal

3-(4-Chlorophenyl)-3-oxopropanal

Cat. No.: B8706192
M. Wt: 182.60 g/mol
InChI Key: OQUIKKDRNCXZTQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-oxopropanal: is an organic compound characterized by the presence of a chlorophenyl group attached to a ketopropionaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-3-oxopropanal typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to introduce the ketopropionaldehyde group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-(4-Chlorophenyl)-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group and ketone functionality make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,6H,5H2

InChI Key

OQUIKKDRNCXZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl formate (8.15 g, 0.11 mol) and 4'-chloroacetophenone (15.4 g, 0.1 mol) were stirred in ether (150 mL) at room temperature. Sodium methoxide (25%) (23.77 g, 0.11 mol) was added dropwise. The mixture was stirred at room temperature for 16 hours and was then treated with 150 mL of 1N hydrochloric acid. The phases were separated and the ethereal solution washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford 18.3 g of a yellow oil. The resulting crude mixture was used directly in the next step without purification.
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8.15 g
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Sodium methoxide
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23.77 g
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150 mL
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